molecular formula C12H18Cl2N4OS B15140860 Thiamine-d4 (hydrochloride)

Thiamine-d4 (hydrochloride)

Cat. No.: B15140860
M. Wt: 341.3 g/mol
InChI Key: DPJRMOMPQZCRJU-PNAYBTLASA-M
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Description

Thiamine-d4 (hydrochloride) is a deuterated form of thiamine hydrochloride, also known as vitamin B1. This compound is essential for various biochemical processes in the body, including carbohydrate metabolism and neural function. The deuterium atoms in Thiamine-d4 replace the hydrogen atoms in the thiamine molecule, making it useful in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamine-d4 (hydrochloride) can be synthesized through a multi-step process involving the incorporation of deuterium atoms into the thiamine molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by their reaction with thiamine intermediates under controlled conditions. The final product is purified using techniques such as crystallization or chromatography to obtain high-purity Thiamine-d4 (hydrochloride).

Industrial Production Methods

In industrial settings, the production of Thiamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Thiamine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in alkaline solution.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: Thiochrome.

    Reduction: Dihydrothiamine.

    Substitution: Various substituted thiamine derivatives.

Scientific Research Applications

Thiamine-d4 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:

    Chemistry: Used as a tracer in studies of thiamine metabolism and degradation.

    Biology: Helps in understanding the role of thiamine in cellular processes and its transport mechanisms.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of thiamine in the body.

    Industry: Employed in the development of new thiamine-based drugs and supplements.

Mechanism of Action

Thiamine-d4 (hydrochloride) exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted into its active form, thiamine pyrophosphate, which plays a crucial role in carbohydrate metabolism by facilitating the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway . The deuterium atoms in Thiamine-d4 do not alter its biochemical activity but provide a means to study its metabolic fate using techniques such as mass spectrometry.

Comparison with Similar Compounds

Thiamine-d4 (hydrochloride) is compared with other thiamine derivatives such as:

Uniqueness

The primary uniqueness of Thiamine-d4 (hydrochloride) lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying thiamine metabolism and pharmacokinetics in various biological systems.

Properties

Molecular Formula

C12H18Cl2N4OS

Molecular Weight

341.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)-dideuteriomethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]-1,1-dideuterioethanol;chloride;hydrochloride

InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i4D2,6D2;;

InChI Key

DPJRMOMPQZCRJU-PNAYBTLASA-M

Isomeric SMILES

[2H]C([2H])(CC1=C([N+](=CS1)C([2H])([2H])C2=CN=C(N=C2N)C)C)O.Cl.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]

Origin of Product

United States

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